An In-Depth Technical Guide to CAS 1356931-03-7: Lansoprazole Related Compound B
An In-Depth Technical Guide to CAS 1356931-03-7: Lansoprazole Related Compound B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of CAS 1356931-03-7, identified as Lansoprazole Related Compound B, a critical impurity in the synthesis of the proton pump inhibitor Lansoprazole. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the chemical properties, synthesis, analytical control, and regulatory significance of this compound. The guide is designed to be a vital resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs, offering a robust framework for understanding and managing this specific process-related impurity.
Chemical Identity and Properties
Lansoprazole Related Compound B is chemically known as 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole.[1] It is also referred to as Lansoprazole sulfide. This compound is a key intermediate in the synthesis of Lansoprazole and can persist as an impurity in the final drug substance if not adequately controlled.[2]
Chemical Structure
The molecular structure of Lansoprazole Related Compound B is depicted below. It is structurally similar to Lansoprazole, lacking the sulfinyl group that is characteristic of the active pharmaceutical ingredient.
Caption: Chemical structure and identifiers for Lansoprazole Related Compound B.
Physicochemical Properties
A summary of the key physicochemical properties of Lansoprazole Related Compound B is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.
| Property | Value | Source |
| Molecular Formula | C16H14F3N3OS | USP[3] |
| Molecular Weight | 353.36 | USP[3] |
| Appearance | White to off-white crystalline solid | Pharmaffiliates[4] |
| Solubility | Soluble in methanol | European Pharmacopoeia[5] |
| Storage | 2-8°C, protected from light | Pharmaffiliates[6] |
Synthesis and Formation
Lansoprazole Related Compound B is the direct precursor to Lansoprazole. Its synthesis involves the condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy) pyridine with 1H-Benzoimidazole-2-thiol.[1] The subsequent oxidation of the sulfide linkage in Lansoprazole Related Compound B yields Lansoprazole.[2]
Synthetic Pathway Overview
Caption: Simplified synthetic pathway showing the formation of Lansoprazole Related Compound B.
Detailed Synthesis Protocol
The following protocol is a representative method for the synthesis of Lansoprazole Related Compound B:
-
Reaction Setup: In a suitable reaction vessel, suspend 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 1H-benzo[d]imidazole-2-thiol in methanol.[7]
-
Catalysis: Add a phase transfer catalyst, such as benzyltributylammonium bromide.[7]
-
Base Addition: Slowly add a 30% sodium hydroxide solution dropwise to the suspension over a period of one hour while maintaining the reaction at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture for an additional two hours at room temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Precipitation: Upon completion, add water to the reaction mixture and continue stirring for 30 minutes. Cool the mixture to 10°C and adjust the pH to 9 with 35% hydrochloric acid to precipitate the product.[7]
-
Isolation and Purification: Collect the precipitate by filtration and wash sequentially with 50% methanol and water.[7]
-
Drying: Dry the final product under vacuum at 50°C to yield Lansoprazole Related Compound B.[7]
Regulatory Context and Importance in Drug Development
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).
ICH Guidelines for Impurities
According to the ICH Q3A(R2) guideline, impurities in new drug substances are classified into organic impurities, inorganic impurities, and residual solvents.[8][9] Lansoprazole Related Compound B is an organic impurity, specifically a process-related impurity and a starting material for the final oxidation step. The guideline sets thresholds for the reporting, identification, and qualification of impurities.[9][10]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Data sourced from ICH Q3A(R2) Guideline.[10]
Pharmacopeial Standards
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for the quality of medicines. The USP monograph for Lansoprazole includes tests for related compounds, and Lansoprazole Related Compound B is a specified impurity.[11][12] The European Pharmacopoeia sets a limit for impurity B (Lansoprazole sulfide) at not more than 0.4%.[5] The availability of a highly characterized USP Reference Standard for Lansoprazole Related Compound B is essential for the accurate quantification of this impurity in Lansoprazole drug substance and product.[3]
Analytical Control Strategy
A robust analytical control strategy is imperative for monitoring and controlling the levels of Lansoprazole Related Compound B in Lansoprazole. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Representative HPLC Method
The following is a representative HPLC method for the determination of Lansoprazole and its related compounds, including Lansoprazole Related Compound B.
Caption: Workflow for the HPLC analysis of Lansoprazole Related Compound B.
Step-by-Step Analytical Protocol
-
Preparation of Solutions:
-
Diluent: Prepare a suitable diluent, for example, a mixture of methanol and 0.1 N sodium hydroxide.
-
Standard Solution: Accurately weigh and dissolve USP Lansoprazole RS and USP Lansoprazole Related Compound B RS in the diluent to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to a specified concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or triethylamine buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at 285 nm is suitable for both Lansoprazole and its related compounds.
-
-
System Suitability:
-
Inject the standard solution and verify that the system suitability parameters, such as resolution between Lansoprazole and Lansoprazole Related Compound B, and the relative standard deviation of replicate injections, are within the acceptable limits as defined in the pharmacopeial monograph or the validated in-house method.
-
-
Procedure:
-
Inject equal volumes of the diluent (as a blank), the standard solution, and the test solution into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to Lansoprazole and Lansoprazole Related Compound B based on their retention times.
-
-
Calculation:
-
Calculate the percentage of Lansoprazole Related Compound B in the Lansoprazole sample using the peak areas from the chromatograms of the standard and test solutions and the known concentrations of the reference standards.
-
Supplier Data
Lansoprazole Related Compound B is available from several specialized chemical suppliers, primarily as a reference standard for analytical purposes.
| Supplier | Product Name | Catalog Number |
| United States Pharmacopeia (USP) | Lansoprazole Related Compound B | 1356931 |
| LGC Standards | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphanyl]-1H-benzimidazole | TRC-L175010 |
| Pharmaffiliates | Lansoprazole - Impurity B | PA 12 06020 |
Conclusion
Lansoprazole Related Compound B (CAS 1356931-03-7) is a critical process-related impurity in the manufacture of Lansoprazole. A thorough understanding of its chemical properties, synthesis, and analytical control is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage this impurity in compliance with global regulatory standards. The use of well-characterized reference standards and validated analytical methods is paramount in this endeavor.
References
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ResearchGate. Synthesis of the impurities of lansoprazole | Request PDF. Available from: [Link].
- Google Patents. WO2008087665A2 - Process for preparation of lansoprazole.
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uspbpep.com. USP Monographs: Lansoprazole - USP29-NF24. Available from: [Link].
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uspbpep.com. Lansoprazole. Available from: [Link].
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uspbpep.com. Print Preview - C:\DOCUME
1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. Available from: [Link]. -
Pharmaffiliates. CAS No : 131926-99-3 | Product Name : Lansoprazole - Impurity B. Available from: [Link].
-
ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link].
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YouTube. Impurities in new drug substance| ICH Q3A(R2). Available from: [Link].
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IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link].
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European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link].
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Slideshare. Q3A(R2) | PPTX. Available from: [Link].
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